Cas no 2228996-20-9 (tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate)

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate structure
2228996-20-9 structure
商品名:tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate
CAS番号:2228996-20-9
MF:C14H19BrN2O3
メガワット:343.216263055801
CID:6485433
PubChem ID:165783359

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate
    • tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
    • EN300-1890726
    • 2228996-20-9
    • インチ: 1S/C14H19BrN2O3/c1-13(2,3)20-12(18)17-11-6-9(4-5-10(11)15)14(19)7-16-8-14/h4-6,16,19H,7-8H2,1-3H3,(H,17,18)
    • InChIKey: GVHLJVFJWPXFLT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1(CNC1)O

計算された属性

  • せいみつぶんしりょう: 342.05791g/mol
  • どういたいしつりょう: 342.05791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 366
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 70.6Ų

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1890726-0.25g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
0.25g
$1078.0 2023-09-18
Enamine
EN300-1890726-1.0g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
1g
$1172.0 2023-06-01
Enamine
EN300-1890726-1g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
1g
$1172.0 2023-09-18
Enamine
EN300-1890726-0.05g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
0.05g
$983.0 2023-09-18
Enamine
EN300-1890726-10.0g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
10g
$5037.0 2023-06-01
Enamine
EN300-1890726-0.1g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
0.1g
$1031.0 2023-09-18
Enamine
EN300-1890726-2.5g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
2.5g
$2295.0 2023-09-18
Enamine
EN300-1890726-5.0g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
5g
$3396.0 2023-06-01
Enamine
EN300-1890726-5g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
5g
$3396.0 2023-09-18
Enamine
EN300-1890726-10g
tert-butyl N-[2-bromo-5-(3-hydroxyazetidin-3-yl)phenyl]carbamate
2228996-20-9
10g
$5037.0 2023-09-18

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate 関連文献

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamateに関する追加情報

tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate: A Comprehensive Overview

The compound tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate, with the CAS number 2228996-20-9, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a tert-butyl group, a bromine atom, and a hydroxyazetidine moiety. These structural elements contribute to its diverse chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Recent studies have highlighted the importance of tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate in the development of novel drug candidates. The bromine atom in its structure plays a critical role in modulating its reactivity and selectivity, which are essential for its interactions with biological targets. Additionally, the hydroxyazetidine group introduces a unique stereochemistry that enhances its binding affinity to specific receptors, making it a promising lead compound for drug discovery.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to construct the molecule efficiently. The use of advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has been instrumental in confirming the structure and purity of the compound.

In terms of pharmacological activity, tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, studies have demonstrated its ability to inhibit kinases and proteases, which are key players in conditions such as cancer and neurodegenerative diseases. These findings underscore its potential as a therapeutic agent in these areas.

The hydroxyazetidine moiety in the compound is particularly interesting due to its ability to form hydrogen bonds with biological targets. This property not only enhances its binding affinity but also contributes to its stability within cellular environments. Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and its targets at an atomic level, providing deeper insights into its mechanism of action.

Moreover, the bromine atom in the structure serves as a reactive site that can be exploited for further chemical modifications. This feature makes tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate a versatile building block for constructing more complex molecules with enhanced pharmacological properties. Researchers are actively exploring ways to modify this compound to improve its bioavailability and efficacy.

In conclusion, tert-butyl N-2-bromo-5-(3-hydroxyazetidin-3-yl)phenylcarbamate is a compelling compound with significant potential in drug discovery and development. Its unique structural features, coupled with recent advances in synthetic and computational techniques, position it as a valuable tool for advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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